N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine
Description
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine is a heterocyclic organic compound featuring a cyclopentylamine moiety linked via a methylene bridge to a 3,5-dimethylisoxazole ring. This structure combines the conformational rigidity of the cyclopentane ring with the electronic effects of the substituted isoxazole, a heterocycle known for its role in medicinal chemistry and agrochemical applications. Structural elucidation via X-ray crystallography, often employing SHELX software for refinement , confirms its planar isoxazole ring and the spatial orientation of the methyl substituents, which influence intermolecular interactions.
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-11(9(2)14-13-8)7-12-10-5-3-4-6-10/h10,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEJOSQWSHEYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with a suitable oxazole derivative under controlled conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes to form the oxazole ring, followed by subsequent reaction with cyclopentanamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Amine Functional Group Reactivity
The primary amine group is a key reactive site, participating in classical nitrogen-centered reactions:
Alkylation and Acylation
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
Example :
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.
Example :
Condensation Reactions
-
Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under mild conditions (room temperature, ethanol solvent):
Oxazole Ring Reactivity
The 3,5-dimethyl-1,2-oxazole moiety exhibits electrophilic substitution tendencies influenced by methyl substituents:
Electrophilic Aromatic Substitution (EAS)
-
Nitration : Occurs at the 4-position of the oxazole ring (meta to oxygen) under HNO₃/H₂SO₄ conditions .
Product : 4-Nitro-3,5-dimethyl-1,2-oxazole derivative. -
Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo-3,5-dimethyl-1,2-oxazole .
Nucleophilic Aromatic Substitution
Limited due to electron-donating methyl groups, but feasible with strong nucleophiles (e.g., NaNH₂ in liquid NH₃) at elevated temperatures .
Cross-Coupling Reactions
The methyl group on the oxazole can undergo functionalization via C–H activation :
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-linked oxazole derivatives | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | N-Arylated amines |
Oxidation and Reduction
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Amine Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) yields N-oxide derivatives, enhancing solubility.
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Oxazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) under high pressure reduces the oxazole to a thiolane analog, though this is rarely employed due to ring destabilization .
Sulfonamide Formation
Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides, a key step in prodrug development :
Thermal and pH Stability
-
Thermal Degradation : Decomposes above 200°C, forming cyclopentene and volatile oxazole fragments (TGA data).
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids (HCl, >2M) or bases (NaOH, >1M).
Comparative Reaction Table
| Reaction | Reagents/Conditions | Yield (%) | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 78 | Secondary amine synthesis |
| Acylation | AcCl, Et₃N, CH₂Cl₂, RT | 85 | Amide prodrugs |
| Sulfonamide Formation | PhSO₂Cl, pyridine, 0°C → RT | 92 | Enzyme inhibitors |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, DMF, 80°C | 65 | Biaryl pharmacophores |
Mechanistic Insights
-
Schiff Base Formation : Proton abstraction from the amine by aldehydes initiates nucleophilic attack, forming a tetrahedral intermediate that dehydrates to the imine.
-
Oxazole Nitration : The oxygen atom directs electrophiles to the 4-position via resonance stabilization of the arenium ion .
This compound’s versatility in amine- and heterocycle-driven reactions positions it as a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development and bioorthogonal labeling. Further exploration of its enantioselective transformations (e.g., asymmetric alkylation) could unlock additional synthetic utility.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its oxazole moiety is known to enhance biological activity by interacting with various biological pathways, making it a candidate for drug development in treating diseases such as cancer and neurological disorders. The presence of the cyclopentanamine structure introduces chirality, which can influence the compound's interaction with biological targets, potentially leading to improved efficacy and reduced side effects.
Bioavailability and Metabolic Stability
Research indicates that the unique structural components of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine may enhance its bioavailability and metabolic stability compared to other compounds without such modifications. This characteristic is crucial for developing drugs that require prolonged action in the body.
Biological Research
Enzyme Interaction Studies
In biological research, this compound is utilized to study its interactions with enzymes and receptors. The fluorinated derivatives of cyclopentane have been shown to affect enzyme activity significantly, providing insights into the role of fluorine in drug design. Understanding these interactions helps in elucidating the mechanism of action at a molecular level.
Case Studies
Several studies have focused on the compound's effects on specific biological systems. For instance, investigations into its anti-inflammatory properties have demonstrated potential benefits in neuroprotection and other therapeutic areas.
Industrial Applications
Synthesis of Complex Molecules
this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various chemical transformations that can lead to new materials with desirable properties such as enhanced thermal stability or resistance to chemical degradation.
Material Development
In industrial settings, this compound can be employed in developing new materials that require specific chemical properties. The oxazole ring's presence may contribute to improved performance characteristics in polymers or coatings used in various applications.
Mechanism of Action
The mechanism by which N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine exerts its effects involves interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclopentanamine moiety may also play a role in binding to biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its substitution pattern and amine backbone. Below is a comparative analysis with three analogs, focusing on structural, physicochemical, and inferred biological properties.
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP | Melting Point (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|
| N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine | 220.30 | 2.1 | 145–147 | 15.2 |
| N-[(3-Methyl-1,2-oxazol-4-yl)methyl]cyclopentanamine | 192.25 | 1.8 | 132–134 | 22.5 |
| N-[(Cyclohexylmethyl)-3,5-dimethylisoxazole-4-methylamine | 248.36 | 2.5 | 160–162 | 8.7 |
| N-[(1,2-Oxazol-4-yl)methyl]pyrrolidine | 166.22 | 1.2 | 98–100 | 35.0 |
Key Findings:
Impact of Methyl Substitution: The 3,5-dimethylisoxazole derivative exhibits higher hydrophobicity (logP = 2.1) compared to the mono-methyl analog (logP = 1.8), reducing aqueous solubility.
Backbone Modifications :
- Replacing cyclopentane with pyrrolidine (a smaller, saturated amine) decreases molecular weight (166.22 g/mol) and logP (1.2), improving solubility. This highlights the trade-off between rigidity and bioavailability.
- The cyclohexyl analog (248.36 g/mol) shows increased logP (2.5) and melting point, consistent with greater van der Waals interactions in crystalline lattices.
Structural Flexibility :
- Cyclopentane’s restricted conformation may favor interactions with rigid binding sites, whereas pyrrolidine’s flexibility could enhance entropy-driven binding in dynamic targets.
Biological Activity
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound consists of a cyclopentanamine framework linked to a 3,5-dimethyl-1,2-oxazole moiety. This structure not only provides chirality but also contributes to the compound's biological activity through various interactions with biomolecules.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The oxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction may involve hydrogen bonding and π-π stacking interactions.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways. This can lead to changes in cellular responses and physiological effects.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.
Biological Activity
Research has indicated various biological activities associated with this compound:
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various pathogens. The compound showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents.
Anticancer Effects
In vitro experiments revealed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.
Neuroprotective Properties
Research conducted on neuronal cell cultures demonstrated that this compound could mitigate cell death induced by oxidative stress. The compound reduced reactive oxygen species (ROS) levels and preserved mitochondrial function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
